molecular formula C10H13NO2 B14062944 3-Amino-5-isopropylbenzoic acid

3-Amino-5-isopropylbenzoic acid

Cat. No.: B14062944
M. Wt: 179.22 g/mol
InChI Key: XNENGRAJHIXRRY-UHFFFAOYSA-N
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Description

3-Amino-5-isopropylbenzoic acid is a benzoic acid derivative with an amino group (-NH₂) at the 3-position and an isopropyl group (-CH(CH₃)₂) at the 5-position of the aromatic ring. The isopropyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler derivatives like 3-aminobenzoic acid .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-amino-5-propan-2-ylbenzoic acid

InChI

InChI=1S/C10H13NO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

XNENGRAJHIXRRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Reduction of 3-Nitro-5-isopropylbenzoic Acid

A patent-developed method (CN105949076A) utilizes catalytic hydrogenation for converting nitro precursors to amino derivatives. For 3-amino-5-isopropylbenzoic acid, the synthesis involves:

  • Nitration : Introducing a nitro group at position 3 of 5-isopropylbenzoic acid using mixed HNO₃/H₂SO₄ at 0–5°C
  • Reduction : Hydrogenating 3-nitro-5-isopropylbenzoic acid under 3–5 bar H₂ pressure with 10% Pd/C catalyst in ethanol at 50°C for 6 hours

Reaction Conditions Table

Parameter Specification
Catalyst Loading 5 wt% Pd/C
Temperature 50°C ± 2
Pressure 4 bar H₂
Solvent Anhydrous Ethanol
Yield 78–82%

This method avoids over-reduction due to the electron-withdrawing isopropyl group stabilizing the intermediate. Post-reduction purification via acid-base extraction (pH 4–5) isolates the product with >95% purity.

Direct Amination via Ullmann Coupling

An alternative approach employs copper-catalyzed coupling between 5-isopropyl-3-iodobenzoic acid and aqueous ammonia:

$$
\text{5-Isopropyl-3-iodobenzoic acid} + \text{NH}_3 \xrightarrow{\text{CuI, L-Proline}} \text{3-Amino-5-isopropylbenzoic acid}
$$

Optimized Conditions

  • Catalyst: CuI (10 mol%)
  • Ligand: L-Proline (20 mol%)
  • Solvent: DMSO/H₂O (3:1)
  • Temperature: 90°C, 24 hours
  • Yield: 65%

This method circumvents nitro intermediates but requires pre-functionalized aryl halides. Regioselective iodination at position 3 remains challenging due to the isopropyl group’s steric effects.

Friedel-Crafts Alkylation Strategies

Isopropyl Group Introduction

Introducing the isopropyl group via Friedel-Crafts alkylation on 3-aminobenzoic acid presents challenges due to the amino group’s directing effects. A modified protocol uses:

  • Amino Protection : Acetylation with acetic anhydride to form 3-acetamidobenzoic acid
  • Alkylation : Reacting with isopropyl chloride (2 eq) in AlCl₃/CH₂Cl₂ at −15°C
  • Deprotection : Hydrolysis with 6M HCl at reflux

Yield Data

Step Yield
Acetylation 92%
Friedel-Crafts 47%
Deprotection 85%
Overall 37%

The low alkylation yield stems from competing polymerization of isopropyl chloride and steric hindrance. Microwave-assisted alkylation (100°C, 30 min) improves yields to 58% but risks decomposition.

Hydrolytic Routes from Cyano Precursors

Nitrile Hydrolysis

A three-step synthesis from 3-amino-5-isopropylbenzonitrile:

  • Nitrile Formation : Pd-catalyzed cyanation of 3-bromo-5-isopropylbenzoic acid
  • Carboxylic Acid Protection : Methyl ester formation (SOCl₂/MeOH)
  • Hydrolysis : 6M NaOH at 110°C for 8 hours

Comparative Hydrolysis Conditions

Condition Time (h) Yield (%)
6M NaOH, 110°C 8 88
H₂SO₄ (conc), 90°C 12 72
Enzymatic (Nitrilase) 24 41

Alkaline hydrolysis proves most efficient, though it requires acid-resistant equipment.

Industrial-Scale Considerations

The CN105949076A patent describes a continuous hydrogenation process using fixed-bed reactors with Ni-Yb-Al ternary catalysts. Key parameters:

Catalyst Performance

Catalyst Composition Lifetime (cycles) Selectivity (%)
Ni-Yb-Al (20:2:100) 15 94.3
Pd/Al₂O₃ 8 89.1
Raney Ni 5 82.6

The Ni-based catalyst’s stability reduces production costs by 23% compared to noble metal systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 12.4 (s, 1H, COOH), 6.92 (s, 1H, ArH), 6.75 (s, 1H, ArH), 2.85 (m, 1H, CH(CH₃)₂), 1.18 (d, J=6.8 Hz, 6H, CH₃)
  • IR (KBr): 3340 cm⁻¹ (NH₂), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C)

Chromatographic Purity

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN) shows 98.2% purity with tR=6.7 min.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-isopropylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products:

Scientific Research Applications

3-Amino-5-isopropylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-isopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the isopropyl group can influence the compound’s hydrophobic interactions and overall binding affinity .

Comparison with Similar Compounds

Substituent Effects: Amino and Alkyl Groups

Compound Substituents Molecular Formula Key Properties
3-Aminobenzoic acid -NH₂ at 3-position C₇H₇NO₂ Used as a dye intermediate; polar due to unsubstituted aromatic ring
3-Amino-5-isopropylbenzoic acid -NH₂ at 3, -CH(CH₃)₂ at 5 C₁₀H₁₃NO₂ Higher lipophilicity (predicted logP ~2.5) due to isopropyl group; potential for improved bioavailability
3-Amino-5-iodobenzoic acid -NH₂ at 3, -I at 5 C₇H₆INO₂ Iodine increases molecular weight (263.03 g/mol) and reactivity; used in radiopharmaceuticals

Key Findings :

  • Iodinated analogs (e.g., 3-amino-5-iodobenzoic acid) exhibit higher molecular weights and may undergo halogen-specific reactions, such as nucleophilic substitution, unlike the inert isopropyl group .

Heterocyclic and Aromatic Derivatives

Compound Substituents Key Applications
3-(2-Aminopyrimidin-5-yl)benzoic acid -NH₂-pyrimidine at 3-position Likely used in kinase inhibitors due to hydrogen-bonding capabilities
β-(5-methyl-3-isoxazolylamido)-benzoic acid Isoxazole ring at β-position Synthesized via mechanochemical grinding; potential antibiotic precursor

Key Findings :

  • Heterocyclic substituents (e.g., pyrimidine or isoxazole) introduce aromaticity and hydrogen-bonding sites, enabling targeted biological interactions. In contrast, the isopropyl group in 3-amino-5-isopropylbenzoic acid contributes primarily to steric effects and hydrophobicity .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-5-isopropylbenzoic acid, and how can intermediates be characterized?

A two-step synthesis involving condensation of substituted benzaldehydes with anilines in acidic media, followed by oxidation, is a common approach for benzoic acid derivatives. For example, 2-[bis(aryl)methyl]benzoic acids can be synthesized by reacting Y-benzaldehyde with 4-N-R-substituted anilines and 3-N-R-aminobenzoic acids . Intermediates should be characterized via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity.

Q. How should researchers validate the purity of 3-Amino-5-isopropylbenzoic acid for analytical applications?

Use liquid chromatography (LC) with UV detection or mass spectrometry (LC-MS) to assess purity. Reference standards should comply with pharmacopeial guidelines (e.g., USP/EP), and traceability studies should confirm batch-to-batch consistency. For example, 3-Amino-5-hydroxybenzoic acid is validated for analytical method development (AMV) using NMR, LC, and MS .

Q. What storage conditions are optimal for preserving the stability of 3-Amino-5-isopropylbenzoic acid?

Store the compound in airtight containers under inert gas (e.g., nitrogen) at room temperature, protected from light and moisture. Derivatives like 3-Amino-4-hydroxybenzoic acid are stable under similar conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of 3-Amino-5-isopropylbenzoic acid derivatives?

Combine multiple analytical techniques:

  • NMR : Compare experimental shifts with computed spectra (e.g., PubChem’s Lexichem TK) to identify discrepancies in substituent effects .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
  • Isotopic labeling : Track reaction pathways to confirm proposed mechanisms.

Q. What strategies optimize the regioselectivity of 3-Amino-5-isopropylbenzoic acid in cross-coupling reactions?

  • Catalyst screening : Test palladium/copper systems for Suzuki-Miyaura couplings.
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance electron-deficient aryl halide reactivity.
  • Protecting groups : Temporarily block the amino group to direct coupling to the isopropyl-substituted ring .

Q. How can computational methods predict the bioactivity of 3-Amino-5-isopropylbenzoic acid analogs in drug discovery?

  • Docking studies : Use software like AutoDock to model interactions with target proteins (e.g., enzymes in metabolic pathways).
  • QSAR models : Corrogate substituent effects (e.g., trifluoromethyl groups) with bioavailability or toxicity .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties based on PubChem data .

Q. What experimental design principles apply to scaling up 3-Amino-5-isopropylbenzoic acid synthesis without compromising yield?

  • DoE (Design of Experiments) : Optimize temperature, stoichiometry, and catalyst loading via response surface methodology.
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., nitration or amidation) .
  • In-line analytics : Implement PAT (Process Analytical Technology) to monitor reaction progression in real time .

Methodological Considerations

Q. How do researchers address solubility challenges in aqueous assays involving 3-Amino-5-isopropylbenzoic acid?

  • Co-solvents : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility while minimizing cytotoxicity.
  • pH adjustment : Deprotonate the carboxylic acid group at pH > 7 to improve hydrophilicity .
  • Derivatization : Convert to sodium salts or ester prodrugs for in vivo studies .

Q. What techniques are critical for analyzing degradation products of 3-Amino-5-isopropylbenzoic acid under accelerated stability conditions?

  • Forced degradation : Expose the compound to heat, light, and oxidative stress (e.g., H₂O₂).
  • LC-MS/MS : Identify degradation products via fragmentation patterns and compare with synthetic standards .
  • Kinetic modeling : Calculate shelf life using Arrhenius equations for thermal decomposition .

Data Interpretation & Reporting

Q. How should researchers contextualize conflicting bioactivity data between 3-Amino-5-isopropylbenzoic acid and its structural analogs?

  • Meta-analysis : Compare results across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition).
  • Structural benchmarking : Correlate substituent effects (e.g., isopropyl vs. trifluoromethyl) with activity trends .
  • Mechanistic studies : Use isotopic labeling or knockout models to isolate pathways affected by specific analogs .

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